molecular formula C22H21N3O2S B14926310 N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926310
M. Wt: 391.5 g/mol
InChI Key: HCBFNYUEYSAVEZ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control is crucial to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.

    Timepidium Bromide: Used for its anticholinergic properties.

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of a thiophene ring with an oxazole and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-12-7-8-16(13(2)10-12)14(3)23-21(26)17-11-18(19-6-5-9-28-19)24-22-20(17)15(4)25-27-22/h5-11,14H,1-4H3,(H,23,26)

InChI Key

HCBFNYUEYSAVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CS4)C

Origin of Product

United States

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